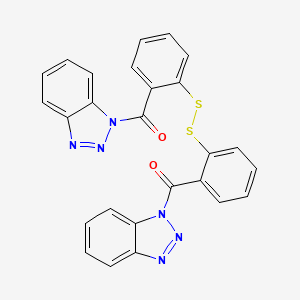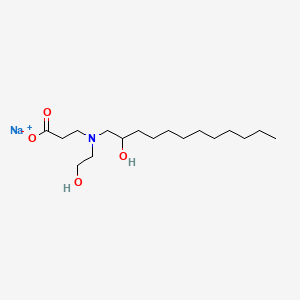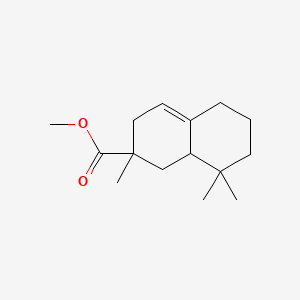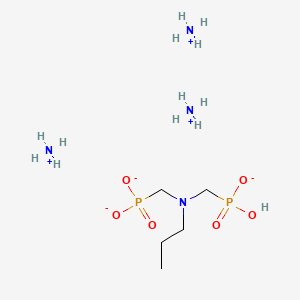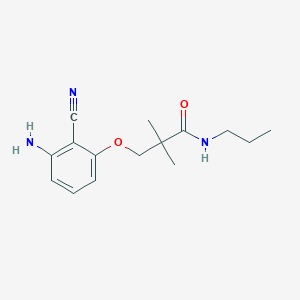
3-Undecenal, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Undecenal, (3E)- is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde with a double bond in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Undecenal, (3E)- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, 3-Undecenal, (3E)- is often produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by isomerization to achieve the E-configuration. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, and requires high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Undecenal, (3E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 3-Undecenoic acid.
Reduction: 3-Undecanol.
Substitution: Halogenated derivatives of 3-Undecenal.
Applications De Recherche Scientifique
3-Undecenal, (3E)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Undecenal, (3E)- exerts its effects involves interactions with cellular membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular processes. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparaison Avec Des Composés Similaires
3-Undecenal, (3E)- can be compared with other similar compounds, such as:
3-Decenal, (3E)-: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
3-Dodecenal, (3E)-: Similar structure but with one more carbon atom, affecting its volatility and reactivity.
2-Undecenal, (2E)-: Positional isomer with the double bond at a different location, resulting in different reactivity and applications.
The uniqueness of 3-Undecenal, (3E)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
77928-05-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(E)-undec-3-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+ |
Clé InChI |
NFZSRVXWQFKKHZ-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCCC/C=C/CC=O |
SMILES canonique |
CCCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


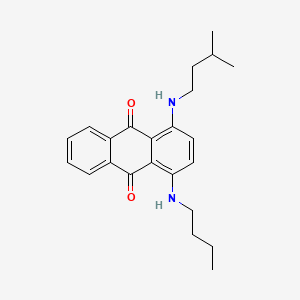
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

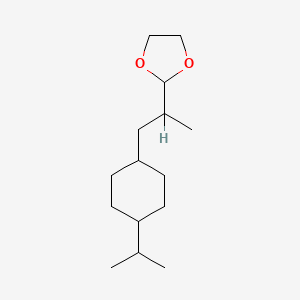
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
